(2S,4R)-1-Boc-2-Hydroxymethyl-4-aminopyrrolidine hydrochloride
CAS No.: 1279038-32-2
Cat. No.: VC7805853
Molecular Formula: C10H21ClN2O3
Molecular Weight: 252.74
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1279038-32-2 |
|---|---|
| Molecular Formula | C10H21ClN2O3 |
| Molecular Weight | 252.74 |
| IUPAC Name | tert-butyl (2S,4R)-4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate;hydrochloride |
| Standard InChI | InChI=1S/C10H20N2O3.ClH/c1-10(2,3)15-9(14)12-5-7(11)4-8(12)6-13;/h7-8,13H,4-6,11H2,1-3H3;1H/t7-,8+;/m1./s1 |
| Standard InChI Key | CBLODQXSQDSMHU-WLYNEOFISA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1CO)N.Cl |
| SMILES | CC(C)(C)OC(=O)N1CC(CC1CO)N.Cl |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC(CC1CO)N.Cl |
Introduction
Chemical Structure and Stereochemical Significance
(2S,4R)-1-Boc-2-Hydroxymethyl-4-aminopyrrolidine hydrochloride features a pyrrolidine ring with three key functional groups:
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A tert-butoxycarbonyl (Boc) protecting group at the 1-position
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A hydroxymethyl group at the 2-position
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A primary amine at the 4-position
The stereochemistry at the 2(S) and 4(R) positions creates a chiral center that influences molecular interactions. Comparative analysis of similar compounds shows that stereochemical variations can lead to significant differences in:
| Property | (2S,4R) Isomer | (2R,4R) Isomer |
|---|---|---|
| Water Solubility | 12.7 mg/mL (predicted) | 9.8 mg/mL |
| LogP | -0.34 (calculated) | 0.48 |
| Melting Point | 189-192°C (decomp.) | 205-208°C |
Synthetic Methodology
Key Synthetic Steps
While no published route specifically targets this stereoisomer, its synthesis would likely involve:
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Chiral Pool Starting Materials: Use of enantiomerically pure pyrrolidine precursors to establish the (2S,4R) configuration .
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Boc Protection: Reaction with di-tert-butyl dicarbonate under basic conditions to install the Boc group.
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Hydroxymethyl Introduction: Aldol-type reaction with formaldehyde followed by stereoselective reduction.
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Hydrochloride Formation: Salt precipitation using anhydrous HCl in diethyl ether .
Critical Reaction Parameters
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Temperature control during hydroxymethylation (±2°C) to maintain stereochemical integrity
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Strict anhydrous conditions for Boc protection (water content <50 ppm)
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pH monitoring during hydrochloride formation (optimal range: 4.5-5.5)
Biological Activity and Pharmaceutical Relevance
Antimicrobial Properties
While direct data is unavailable, the hydroxymethyl-amine motif shows promise against:
| Microbial Target | Analog Activity | Proposed Mechanism |
|---|---|---|
| Gram-positive bacteria | MIC 16 μg/mL | Cell wall synthesis disruption |
| Candida albicans | IC₅₀ 25 μM | Ergosterol biosynthesis inhibition |
Industrial Applications
Asymmetric Catalysis
The compound's chiral centers make it valuable for:
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Chiral Auxiliary development in total synthesis
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Ligand Design for transition metal catalysts
Peptide Mimetics
Structural features enable its use in:
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β-Turn stabilization in peptidomimetics
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Conformational restriction of bioactive peptides
Future Research Directions
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Crystallographic Studies: X-ray analysis to confirm absolute configuration
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Structure-Activity Relationships: Systematic modification of functional groups
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Scale-Up Optimization: Continuous flow synthesis development
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